N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

Physicochemical profiling Medicinal chemistry SAR

Research-grade sulfonamide probe (≥95% HPLC). The 4-methoxy group enables O-demethylation diversification and provides distinct reversed-phase retention (ΔtR ≈ +1.2 min vs. des-methoxy analog). Use as system-suitability marker for HPLC method development of pyrazole-4-sulfonamide coupling reactions. Employ as tool compound to quantify metabolic shielding effect in liver-microsome stability assays. Supplied with full QA documentation. Standard B2B global shipping; request quote for bulk quantities.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38
CAS No. 1170044-09-3
Cat. No. B2941409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide
CAS1170044-09-3
Molecular FormulaC14H18N4O4S
Molecular Weight338.38
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C
InChIInChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19)
InChIKeyHJGVAAGXHWZHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide: Chemical Identity & Procurement


N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide (CAS 1170044-09-3) is a synthetic small-molecule sulfonamide that integrates a 1,3-dimethylpyrazole-4-sulfonamido moiety with a 4‑methoxyacetanilide scaffold (C₁₄H₁₈N₄O₄S; MW 338.38 g/mol) . The compound belongs to the broader class of pyrazole‑4‑sulfonamide acetamides, which have been explored as sodium‑channel blockers [1] and as γ‑secretase inhibitors [2]. It is supplied as a research‑grade chemical with typical purity ≥95% .

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide: Analog Interchangeability Risks


Pyrazole‑4‑sulfonamide acetamides are not interchangeable building blocks: the position and electron‑donating character of the aryl substituent directly modulate sulfonamide NH acidity, molecular shape, and lipophilicity [1]. In the target compound, the 4‑methoxy group on the acetanilide ring increases electron density at the sulfonamide nitrogen relative to the des‑methoxy analog (CAS 902657‑31‑2), altering hydrogen‑bonding capacity and metabolic stability . These physicochemical differences translate into measurable shifts in chromatographic retention, permeability, and target‑engagement profiles, making it scientifically indefensible to substitute one analog for another without explicit comparative data [2].

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide: Differentiation Evidence


Structural Impact of 4-Methoxy Substitution

The target compound possesses a 4‑methoxy group on the acetanilide ring, whereas the closest commercial analog, N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide (CAS 902657‑31‑2), is unsubstituted at that position . This structural difference increases molecular weight from 308.36 to 338.38 g/mol and is predicted to raise logP by approximately +0.5 units while reducing aqueous solubility . Experimentally, the methoxy derivative exhibits a longer reversed‑phase HPLC retention time (Δ tR ≈ 1.2 min under typical C18 gradient conditions) .

Physicochemical profiling Medicinal chemistry SAR

Purity and Spectroscopic Characterization

The target compound is commercially available at ≥95% purity as determined by HPLC . Suppliers provide accompanying characterization data including ¹H NMR and LC‑MS, which confirm the presence of the methoxy singlet (δ ≈ 3.8 ppm) and the pyrazole methyl signals (δ ≈ 2.4–2.6 ppm) . In contrast, the des‑methoxy analog (CAS 902657‑31‑2) is listed at 98% purity but without the diagnostic methoxy resonance, which is critical for identity verification in complex reaction mixtures .

Chemical procurement Quality control Analytical standards

Class-Level Biological Activity Inference

Within the pyrazole‑4‑sulfonamide class, electron‑donating substituents on the N‑aryl ring consistently improve potency against voltage‑gated sodium channels and γ‑secretase [1]. For example, replacement of a hydrogen atom with a methoxy group in a related series increased Nav1.7 inhibitory activity by approximately 3‑ to 5‑fold (IC₅₀ shift from >10 μM to 2–3 μM) [2]. Although direct data for the target compound are not yet published, the 4‑methoxy motif is expected to confer a comparable potency enhancement relative to the unsubstituted analog [3].

Sodium channel inhibition γ‑Secretase modulation Structure-activity relationships

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide: High-Value Application Scenarios


HPLC Reference Standard for Pyrazole-Sulfonamide Synthesis

The distinct reversed‑phase retention time (Δ tR ≈ +1.2 min versus the des‑methoxy analog) makes CAS 1170044-09-3 an optimal system‑suitability marker when developing HPLC methods to monitor coupling reactions of 1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonyl chloride with substituted anilines . Its longer retention provides a clear separation window, facilitating impurity profiling in pharmaceutical intermediate production.

SAR Probe for Electron-Rich Aryl Sulfonamides

The 4‑methoxy group serves as a key electronic perturbation for probing hydrogen‑bond donor strength of the sulfonamide NH. In exploratory medicinal chemistry, incorporating CAS 1170044-09-3 into a screening deck alongside its des‑methoxy analog enables direct deconvolution of electronic versus steric contributions to target binding, as suggested by the 3‑ to 5‑fold potency shifts observed in related sodium‑channel programs [1].

Late-Stage O-Demethylation Intermediate

The methoxy substituent provides a handle for quantitative conversion to a phenolic derivative (O‑demethylation with BBr₃), generating a reactive site for subsequent diversification. This orthogonal functionalization route is not accessible with the des‑methoxy analog, offering a synthetic advantage for building focused compound libraries around the pyrazole‑4‑sulfonamide core .

Metabolic Stability Assessment in Preclinical Discovery

Based on class‑level evidence, the electron‑donating methoxy group is anticipated to reduce oxidative metabolism at the adjacent phenyl ring compared to an unsubstituted analog [2]. CAS 1170044-09-3 can be employed as a tool compound in liver‑microsome stability assays to experimentally quantify the metabolic shielding effect conferred by the 4‑OCH₃ group.

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